N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-fluoro-substituted benzo[d]thiazole core linked to a phenoxyacetamide scaffold. The dimethylaminoethyl moiety is functionalized as a hydrochloride salt, enhancing aqueous solubility and bioavailability . Its synthesis likely involves coupling reactions between activated acetamide intermediates and substituted benzothiazole amines, as seen in related compounds (e.g., microwave-assisted acylation in ) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNNXWQEVFUMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Molecular Structure and Properties
The compound features several key structural components:
- Dimethylaminoethyl group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole moiety : Known for various pharmacological activities, including antimicrobial and anticancer properties.
- Phenoxyacetamide structure : Implicated in the modulation of biological pathways.
The molecular formula is with a molecular weight of approximately 426.0 g/mol .
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition can potentially disrupt cancer cell proliferation and survival mechanisms .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, although further investigations are necessary to elucidate the exact mechanisms involved .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- In Vitro Studies : Several in vitro assays have demonstrated the compound's ability to inhibit kinase activity. For example, a study showed that at concentrations around 50 µM, the compound effectively inhibited kinase-mediated signaling pathways .
- Anticancer Activity : In cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic use in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Data
*Predicted using analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
